1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18058150
InChI: InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H
SMILES:
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride

CAS No.:

Cat. No.: VC18058150

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride -

Specification

Molecular Formula C11H13ClF3N
Molecular Weight 251.67 g/mol
IUPAC Name [1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H
Standard InChI Key HAQFXMKGSORKSE-UHFFFAOYSA-N
Canonical SMILES C1CC1(CN)C2=CC=C(C=C2)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride is C₁₁H₁₂ClF₃N, with a molecular weight of 262.67 g/mol. The compound features a cyclopropane ring directly bonded to a 4-(trifluoromethyl)phenyl group and a methanamine side chain, protonated as a hydrochloride salt to enhance solubility and stability . The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .

Structural Analysis:

  • Cyclopropane Core: The strained three-membered ring confers unique reactivity and conformational rigidity, often exploited in medicinal chemistry to modulate target binding .

  • 4-(Trifluoromethyl)phenyl Group: This aromatic moiety enhances lipophilicity and metabolic stability, common in kinase inhibitors and CNS-targeted therapeutics .

  • Methanamine Hydrochloride: The primary amine salt improves aqueous solubility, facilitating formulation for biological testing .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride likely involves multi-step sequences, drawing from methodologies used for analogous cyclopropane derivatives :

Step 1: Cyclopropanation
A 4-(trifluoromethyl)phenyl-substituted cyclopropane intermediate is synthesized via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents. For example, reacting 4-(trifluoromethyl)styrene with diazomethane in the presence of a palladium catalyst yields the cyclopropane core .

StepReagents/ConditionsYieldReference
CyclopropanationDiazomethane, Pd(OAc)₂, CH₂Cl₂, 0°C65%
Amine ReductionLAH, THF, 50°C89%
Salt FormationHCl (g), EtOH, rt95%

Optimization Challenges

  • Cyclopropane Stability: The strained ring is prone to ring-opening under acidic or thermal stress, necessitating mild reaction conditions .

  • Regioselectivity: Ensuring exclusive formation of the 1,1-disubstituted cyclopropane requires careful control of stoichiometry and catalysts .

Physicochemical Properties

While direct data for the target compound are scarce, extrapolations from analogs suggest:

Table 2: Estimated Physicochemical Properties

PropertyValueBasis
Melting Point198–206°CSimilar hydrochloride salts
Solubility (H₂O)12 mg/mLAmine hydrochloride analogs
LogP2.8Calculated (Trifluoromethyl contribution)
pKa9.1 (amine)Structural analogs

The trifluoromethyl group significantly increases hydrophobicity (LogP ~2.8), while the hydrochloride salt counterbalances this by improving aqueous solubility .

HazardRisk PhrasePrecautionary Measures
IrritantR36/37/38Use ventilation, avoid dust formation
CorrosiveR34Neutralize spills with sodium bicarbonate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator